N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine
Description
N’-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and nitro groups
Properties
IUPAC Name |
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-10-2-3-11-8-7(9)4-6(5-12-8)13(14)15/h4-5,10H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPPUAKYDRLPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine typically involves the reaction of 3-chloro-5-nitropyridine with N-methylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted pyridine derivatives .
Scientific Research Applications
N’-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-nitropyridin-2-amine: A related compound with similar structural features but different functional groups.
N’-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine: Another derivative with fluorine atoms in place of hydrogen atoms.
N’-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine: A compound with an ethyl group instead of a methyl group.
Uniqueness
N’-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine is unique due to its specific substitution pattern on the pyridine ring and the presence of both chlorine and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
